2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-isopropyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone
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Overview
Description
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-isopropyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone is a complex organic compound that features a benzothiazole ring, an imidazolidinyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-isopropyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the sulfanyl group. The imidazolidinyl group is then attached, and finally, the phenylsulfonyl group is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and yield. These methods allow for better control over reaction conditions and can reduce the time required for synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-isopropyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfonyl group.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted benzothiazole derivatives .
Scientific Research Applications
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-isopropyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-isopropyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or proteins, inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to its targets, while the imidazolidinyl group can modulate its overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-Mercaptobenzothiazole
Uniqueness
Compared to similar compounds, 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-isopropyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H22ClN3O3S3 |
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Molecular Weight |
496.1 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-2-propan-2-ylimidazolidin-1-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H22ClN3O3S3/c1-14(2)20-24(10-11-25(20)31(27,28)16-6-4-3-5-7-16)19(26)13-29-21-23-17-12-15(22)8-9-18(17)30-21/h3-9,12,14,20H,10-11,13H2,1-2H3 |
InChI Key |
RGAWCFGOVHTSER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCN1S(=O)(=O)C2=CC=CC=C2)C(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl |
Origin of Product |
United States |
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